![molecular formula C11H23NO3S2 B2791408 N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide CAS No. 2034453-11-5](/img/structure/B2791408.png)
N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thian ring substituted with a methoxy group and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide typically involves the alkylation of primary amines and the reduction of nitriles and amides. Common reducing agents used in these processes include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These agents are selected for their ability to selectively reduce functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalysts like tin or iron. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include LiAlH4 and NaBH4.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Common Reagents and Conditions
The reactions mentioned above are usually carried out under controlled conditions to ensure the desired product formation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed in an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines or alcohols .
Aplicaciones Científicas De Investigación
N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide is unique due to its specific structural features, such as the thian ring and the sulfonamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3S2/c1-10(2)8-17(13,14)12-9-11(15-3)4-6-16-7-5-11/h10,12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJHOJHGLXPTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1(CCSCC1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
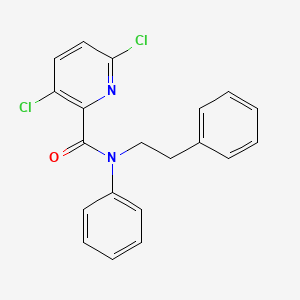

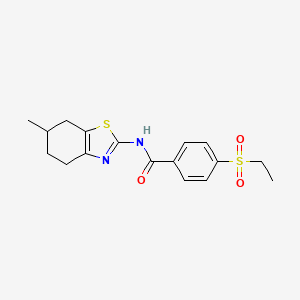
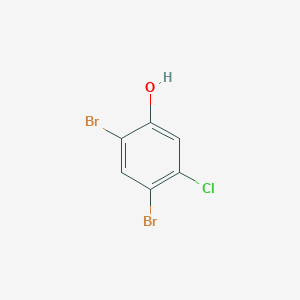
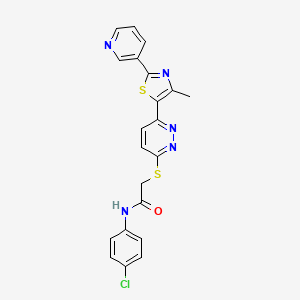
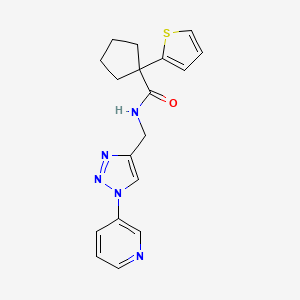
![2-(2-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2791337.png)
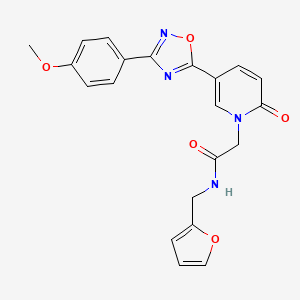
![(E)-methyl 2-(6-ethyl-2-((1-(methylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791340.png)
![[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone](/img/new.no-structure.jpg)
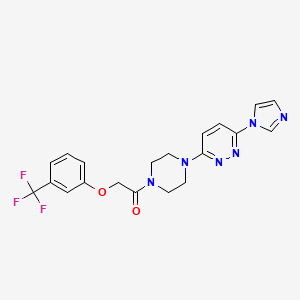
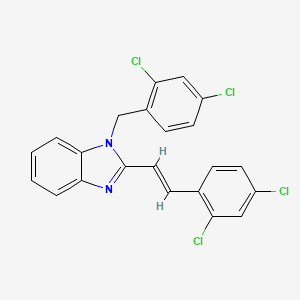
![9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B2791346.png)
![methyl 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2791348.png)
